2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20 It is a derivative of naphthalene, characterized by the presence of four methyl groups at the 2, 2, 7, and 8 positions on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 2,2,7,8-tetramethyl-naphthalene using a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.
Substitution: Sulfuric acid (H2SO4) and other strong acids can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and degradation.
Industry: Used as a precursor in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in hydrogenation reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural properties.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with four methyl groups, but different positional isomers.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A compound with additional functional groups and similar structural framework .
Uniqueness
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
116355-85-2 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3,3,5,6-tetramethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-7-8-14(3,4)9-13(12)11(10)2/h5-6H,7-9H2,1-4H3 |
InChI Key |
XWGNHRWJEOBGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(C2)(C)C)C=C1)C |
Origin of Product |
United States |
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